Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane. This particular compound is notable for its unique structure, which includes a bromoacetyl group, a methoxy group, and a tetrazole ring, among other features .
Preparation Methods
The synthesis of benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several steps. One common method involves the iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . This reaction generates crude imines, which can be transformed into various aromatic secondary amine derivatives via reduction or addition reactions. The process is operationally simple and can be conducted on a gram scale .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Scientific Research Applications
Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate include other benzhydryl compounds such as diphenylmethane derivatives. These compounds share the benzhydryl core structure but differ in their substituents, leading to variations in their chemical and biological properties . The unique combination of functional groups in this compound, including the bromoacetyl and tetrazole groups, distinguishes it from other benzhydryl compounds .
Properties
Molecular Formula |
C26H25BrN6O5S2 |
---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H25BrN6O5S2/c1-32-25(29-30-31-32)40-15-18-14-39-24-26(37-2,28-19(34)13-27)23(36)33(24)20(18)22(35)38-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,21,24H,13-15H2,1-2H3,(H,28,34) |
InChI Key |
YSKWRKCZWZYJBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CBr)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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